Negram-citrat

Description

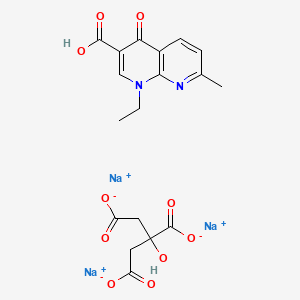

Negram-citrat, chemically identified as Arimoclomol Citrate, is a citrate salt formulation of the small molecule arimoclomol. The compound is designed to enhance solubility and bioavailability for therapeutic applications. Arimoclomol functions as a heat shock protein (HSP) inducer, which stabilizes misfolded proteins and promotes cellular stress response pathways . This mechanism is particularly relevant in neurodegenerative and lysosomal storage disorders, such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C (NPC).

Properties

CAS No. |

79449-95-9 |

|---|---|

Molecular Formula |

C18H17N2Na3O10 |

Molecular Weight |

490.3 g/mol |

IUPAC Name |

trisodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C12H12N2O3.C6H8O7.3Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h4-6H,3H2,1-2H3,(H,16,17);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+1/p-3 |

InChI Key |

ARIBVAIIFUNXFN-UHFFFAOYSA-K |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Other CAS No. |

79449-95-9 |

Synonyms |

citrated nalidixic acid Mictral nalidixic acid citrated Negram-Citrat |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Class | Key Mechanism |

|---|---|---|---|---|

| Arimoclomol Citrate | C₁₉H₂₃ClN₄O₅·C₆H₈O₇ | 665.05 | Heat Shock Protein Inducer | Stabilizes misfolded proteins |

| Sodium Citrate | Na₃C₆H₅O₇ | 258.06 | Mineral/Electrolyte | Alkalizes urine/blood pH |

| Citric Acid | C₆H₈O₇ | 192.12 | Excipient/Acidulant | Enhances drug solubility |

Table 2: Clinical Indications and Outcomes

Pharmacokinetic and Pharmacodynamic Insights

- This compound : The citrate component likely enhances absorption, with preclinical data suggesting CNS penetration for neurodegenerative targets . Pharmacodynamic studies emphasize HSP70 upregulation, a biomarker for efficacy .

- Sodium Citrate : Rapid renal excretion necessitates frequent dosing, contrasting with this compound’s sustained action in chronic conditions .

- Citric Acid : Indirectly influences pharmacokinetics by modulating gastric and urinary pH, affecting drug ionization and absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.